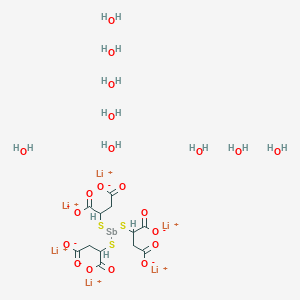
Antimony lithium thiomalate nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthiomaline nonahydrate is a bioactive chemical.
Scientific Research Applications
HPLC Determination in Biological Fluids
Antimony lithium thiomaleate, along with other antimonials like antimony potassium tartrate and antimony piperazine tartrate, has been analyzed using high-performance liquid chromatography (HPLC). This method, involving sodium diethyldithiocarbamate as a reagent, allows for the detection of these compounds in aqueous solutions or biological fluids, highlighting its utility in bioanalytical applications (El-Rabbat, Farag, El-Kommos, & Refaat, 1990).
Comparative Therapeutic Effects
Comparative studies have been conducted on compounds including lithium antimonyl thiomalate to assess their effects on infections in animals. For instance, a study compared the effects of lithium antimonyl thiomalate with other compounds on Schistosoma mansoni infections in mice, examining the differences in toxicity and therapeutic effects based on the type of antimony linkage (Luttermoser, Haskins, & Brady, 1949).
Electrochemical Studies for Energy Storage
Antimony lithium thiomalate nonahydrate's relevance extends to the field of energy storage. For instance, studies on antimony-carbon composites in lithium cells have shown that the particle size of antimony plays a crucial role in the performance of lithium-antimony cells (Hassoun, Derrien, Panero, & Scrosati, 2008). Additionally, research into antimony-based alloy nanocomposites embedded in nitrogen-doped porous carbon has demonstrated their potential as negative electrode materials for lithium-ion batteries, offering insights into improving electronic conductivity and structural integrity (Yang et al., 2021).
Nanomaterial Synthesis for Battery Applications
Nanometric antimony powder synthesis through chemical reduction methods using activated alkaline hydrides has been explored. This research contributes to the development of nanometer-range antimony particles for use as anodic materials in lithium-ion batteries (Dailly, Schneider, Billaud, Fort, & Ghanbaja, 2003).
Treatment of Filariasis
Although outside the main focus of your request, it's notable that antimony lithium thiomalate has been used in medical research, such as in the treatment of filariasis. Studies have examined its effectiveness and observed results in patients treated with this compound (Brown, 1948).
properties
CAS RN |
6169-12-6 |
|---|---|
Molecular Formula |
C12H27Li6O21S3Sb |
Molecular Weight |
767 g/mol |
IUPAC Name |
hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate;nonahydrate |
InChI |
InChI=1S/3C4H6O4S.6Li.9H2O.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;;;;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;9*1H2;/q;;;6*+1;;;;;;;;;;+3/p-9 |
InChI Key |
FYBDVMKPGKKXEY-ZJZOBTDDSA-E |
SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Anthiomaline nonahydrate; Antimony lithium thiomalate nonahydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






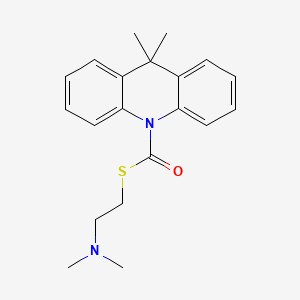
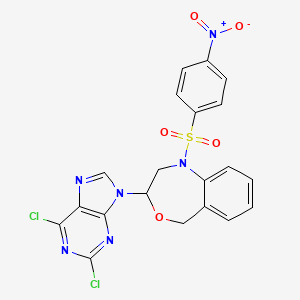
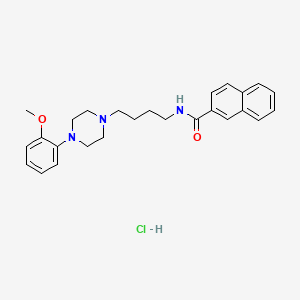
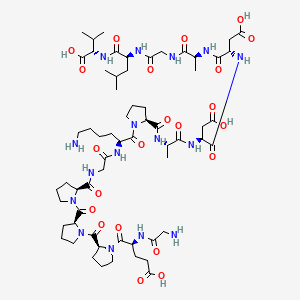
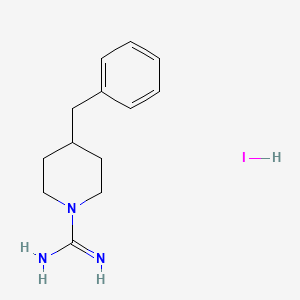
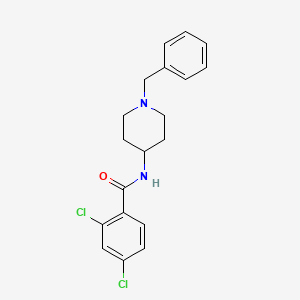
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)